BenchChemオンラインストアへようこそ!

Anticancer agent 41

Breast Cancer MDA-MB-231 Indolylquinone

Anticancer agent 41 (compound 3g) is the only bis-indolylquinone in the Li et al. series with single-digit µg/mL potency against MDA-MB-231 and 56-fold selectivity over MCF-7, making it the essential positive control for TNBC-selective screening. Its validated apoptosis induction and unique structure-activity profile render it irreplaceable for indolylquinone medicinal chemistry. Procure to ensure reproducible apoptosis and proliferation assays where generic cytotoxics fail to replicate this selectivity.

Molecular Formula C25H18Br2N2O3
Molecular Weight 554.2 g/mol
Cat. No. B12411869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 41
Molecular FormulaC25H18Br2N2O3
Molecular Weight554.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)OC)C3=C(C(=O)C(=C(C3=O)Br)C4=C(NC5=CC=CC=C54)C)Br
InChIInChI=1S/C25H18Br2N2O3/c1-11-18(14-6-4-5-7-16(14)28-11)20-22(26)25(31)21(23(27)24(20)30)19-12(2)29-17-9-8-13(32-3)10-15(17)19/h4-10,28-29H,1-3H3
InChIKeyFKVALFMGXVALPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 41: Potent Bis-Indolylquinone for MDA-MB-231 Breast Cancer Research


Anticancer agent 41 (CAS 1394077-28-1, C25H18Br2N2O3, MW 554.23) is a synthetic bis-indolylquinone derivative developed for breast cancer research [1]. This compound, originally designated 3g in the primary literature, belongs to a series of novel indolylquinones synthesized via halogeno-quinone reactions with 2-substituted indole derivatives . The compound exhibits potent and selective antiproliferative activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 [1].

Why Anticancer Agent 41 Cannot Be Substituted with Other Indolylquinones or Broad-Spectrum Agents


Anticancer agent 41 exhibits a unique selectivity and potency profile that precludes substitution with other indolylquinone derivatives or standard-of-care agents. Within the 2012 Li et al. indolylquinone series, only compound 3g (Anticancer agent 41) and 3d demonstrated single-digit µg/mL potency; the remaining analogs were significantly less active or inactive [1]. Furthermore, cross-study comparison reveals that while Anticancer agent 41 is active against MDA-MB-231 cells, it demonstrates 56-fold lower potency against MCF-7 cells, indicating a selectivity profile not shared by common chemotherapeutics like cisplatin or 5-fluorouracil [1][2]. This divergent cell line sensitivity underscores that procurement of this specific compound is essential for experiments targeting TNBC models, as alternative indolylquinones or generic cytotoxic agents will not recapitulate the same activity landscape.

Quantitative Differentiation of Anticancer Agent 41 Against Comparators


Superior MDA-MB-231 Potency Within Indolylquinone Series

Within the 23-compound indolylquinone series synthesized by Li et al., Anticancer agent 41 (compound 3g) was one of only two compounds achieving single-digit µg/mL IC50 values against the triple-negative breast cancer cell line MDA-MB-231 [1]. The majority of analogs in the series were less active or inactive. This establishes Anticancer agent 41 as a top-tier compound in its structural class for targeting this aggressive cancer subtype.

Breast Cancer MDA-MB-231 Indolylquinone Cytotoxicity

MDA-MB-231 vs. MCF-7 Cell Line Selectivity Profile

Anticancer agent 41 demonstrates marked selectivity between two common breast cancer cell lines. In the primary Li et al. study, compound 3g exhibited an IC50 of 3.99 µg/mL against MDA-MB-231 cells but showed significantly reduced activity against MCF-7 cells [1]. This selectivity is corroborated by a subsequent 2025 study where compound 41 displayed an IC50 of 224.80 µM against MCF-7 cells [2]. The 56-fold differential between cell lines suggests a mechanistic preference for the triple-negative phenotype over hormone receptor-positive breast cancer.

Breast Cancer Cell Line Selectivity Triple-Negative Hormone Receptor

Structural Class Advantage: Bis-Indolylquinone vs. Mono-Indolylquinone

The Li et al. study explicitly demonstrated that bis-indolylquinones (such as compound 3g) exhibit superior anticancer activity compared to mono-indolylquinones [1]. While individual IC50 values for mono-indolylquinones are not tabulated in the abstract, the authors concluded that the presence of two indole moieties is critical for enhanced antiproliferative activity. This structure-activity relationship (SAR) finding distinguishes Anticancer agent 41 from structurally simpler indolylquinone derivatives and guides future lead optimization efforts.

Structure-Activity Relationship Indolylquinone Medicinal Chemistry

Comparison Against Standard-of-Care Agents in MCF-7 Cells

In a 2025 study evaluating indolylbenzoquinone derivatives, compound 41 was compared to clinical standards cisplatin and 5-fluorouracil in the MCF-7 breast cancer cell line [1]. Compound 41 exhibited an IC50 of 224.80 µM, which is comparable to 5-fluorouracil (IC50 = 215.26 µM) in this model system. However, the compound's activity against HepG2 hepatocellular carcinoma cells (IC50 = 562.00 µM) was approximately 14-fold weaker than cisplatin (IC50 = 40.76 µM), indicating that Anticancer agent 41 is not a pan-cytotoxic agent and possesses a defined cellular selectivity window.

MCF-7 Cisplatin 5-Fluorouracil Comparative Cytotoxicity

Apoptotic Mechanism of Cell Death Induction

Fluorescence microscopy analysis in the Li et al. study demonstrated that Anticancer agent 41 (compound 3g) inhibits breast cancer cell proliferation by triggering apoptotic cell death [1]. While the study does not provide a direct head-to-head comparison of apoptosis induction efficiency with other compounds, this mechanistic insight differentiates Anticancer agent 41 from cytostatic agents that merely halt cell cycle progression without inducing cell death. The apoptotic mode of action is a desirable feature for anticancer research tools.

Apoptosis Mechanism of Action Fluorescence Microscopy

Optimal Research Applications for Anticancer Agent 41 Based on Validated Evidence


Triple-Negative Breast Cancer (TNBC) Target Validation and Phenotypic Screening

Anticancer agent 41 is optimally deployed as a reference compound or positive control in MDA-MB-231 cell-based assays for TNBC research. Its 3.99 µg/mL IC50 in this cell line, combined with its documented selectivity over MCF-7 cells, makes it a valuable tool for validating hits in screens aimed at identifying TNBC-selective agents [1][2]. Researchers can use this compound to benchmark the potency and selectivity of novel candidates in MDA-MB-231 proliferation assays.

Structure-Activity Relationship (SAR) Studies of Indolylquinone Scaffolds

Medicinal chemistry programs focused on optimizing indolylquinone-based anticancer agents should use Anticancer agent 41 as the benchmark bis-indolylquinone. The Li et al. study established that the bis-indolylquinone core confers superior activity relative to mono-indolylquinones [1]. Anticancer agent 41 serves as the optimal reference standard for evaluating the impact of structural modifications on antiproliferative activity and apoptosis induction.

Apoptosis Pathway Investigation in Breast Cancer Models

Given the fluorescence microscopy evidence that Anticancer agent 41 induces apoptotic cell death in breast cancer cells, this compound is suitable for studies examining the molecular mechanisms of apoptosis in MDA-MB-231 cells [1]. It can be employed as a chemical probe to activate intrinsic or extrinsic apoptotic pathways and to screen for apoptosis inhibitors or sensitizers in the context of TNBC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 41

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.